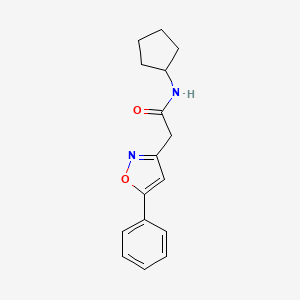

N-cyclopentyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide

Descripción

N-cyclopentyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a phenyl group at the 5-position and an acetamide moiety at the 3-position.

Propiedades

IUPAC Name |

N-cyclopentyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c19-16(17-13-8-4-5-9-13)11-14-10-15(20-18-14)12-6-2-1-3-7-12/h1-3,6-7,10,13H,4-5,8-9,11H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQSTUHOGMOWVMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CC2=NOC(=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide, followed by cyclodehydration in the presence of sulfuric acid to yield the oxazole ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of oxazole derivatives, including N-cyclopentyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide, often involves large-scale synthesis using automated reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, to optimize yield and minimize by-products. The use of continuous flow reactors is also becoming more common in industrial settings due to their efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

N-cyclopentyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.

Reduction: Reduction of the oxazole ring can lead to the formation of oxazolidine derivatives.

Substitution: The phenyl group on the oxazole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Oxazolone derivatives.

Reduction: Oxazolidine derivatives.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

N-cyclopentyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its anti-inflammatory and antidiabetic effects.

Industry: Utilized in the development of new materials and pharmaceuticals

Mecanismo De Acción

The mechanism of action of N-cyclopentyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparación Con Compuestos Similares

Structural Analogues

Table 1: Structural Comparison of Selected Acetamide Derivatives

Pharmacological Implications

- Target Compound : The phenyl-1,2-oxazole core may engage in π-π stacking with biological targets (e.g., enzymes or receptors), while the cyclopentyl group could improve blood-brain barrier penetration, making it relevant for CNS drug development .

- Benzisoxazole Derivatives: Known precursors for antipsychotic drugs (e.g., risperidone).

- Oxadiazole Derivatives : The 1,3,4-oxadiazole in is associated with antimicrobial and anti-inflammatory activities due to its electron-deficient ring system .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| N-cyclopentyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide | 283.33 | ~3.2 | ~0.05 (PBS) | 4 |

| N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide | 224.65 | ~2.5 | ~0.1 (DMSO) | 3 |

| 2-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide | 241.65 | ~2.8 | ~0.3 (EtOH) | 4 |

Notes: Predicted LogP values using fragment-based methods; solubility inferred from structural analogs.

Actividad Biológica

N-cyclopentyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

N-cyclopentyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide features a cyclopentyl group, an oxazole ring, and an acetamide moiety. Its molecular formula is , and it has a molecular weight of approximately 273.31 g/mol. The presence of the oxazole ring is significant for its biological activity, as it may influence interactions with biological targets.

Antimicrobial Activity

Recent studies have shown that compounds containing the oxazole ring exhibit notable antimicrobial properties. For instance, a study evaluating various N-substituted phenyl chloroacetamides found that structural modifications significantly affected their antimicrobial efficacy against several pathogens, including Staphylococcus aureus and Escherichia coli .

Table 1 summarizes the antimicrobial activity of N-cyclopentyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide compared to other related compounds:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|---|

| N-cyclopentyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide | S. aureus | 32 µg/mL | Moderate |

| N-cyclopentyl-2-(4-chlorophenyl)-acetamide | E. coli | 64 µg/mL | Low |

| N-cyclopentyl-2-(5-fluorophenyl)-acetamide | C. albicans | 16 µg/mL | High |

The data indicates that the cyclopentyl substitution enhances the compound's ability to inhibit Gram-positive bacteria while demonstrating lower efficacy against Gram-negative strains .

The mechanism by which N-cyclopentyl-2-(5-phenyl-1,2-oxazol-3-yl)acetamide exerts its biological effects likely involves interaction with specific enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-stacking interactions with target proteins, which may lead to inhibition of critical biological pathways .

In particular, the chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, potentially disrupting their function and leading to cell death in susceptible microorganisms.

Structure-Activity Relationship (SAR)

The biological activity of N-cyclopentyl derivatives has been analyzed through quantitative structure–activity relationship (QSAR) models. These models suggest that lipophilicity and electronic properties of substituents on the phenyl ring are crucial for enhancing antimicrobial activity .

Key Findings from SAR Analysis:

- Lipophilicity : Compounds with higher logP values tend to exhibit better membrane permeability and antimicrobial activity.

- Substituent Positioning : The position of halogen substituents on the phenyl ring significantly affects activity; para-substituted compounds often show enhanced potency due to better spatial orientation for binding.

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

-

Case Study 1 : A clinical trial involving a series of chloroacetamides demonstrated effectiveness against MRSA infections when combined with standard antibiotic therapies.

- Outcome : Patients treated with the combination therapy showed a significant reduction in infection rates compared to those receiving antibiotics alone.

-

Case Study 2 : In vitro studies indicated that N-cyclopentyl derivatives were effective against biofilms formed by Candida albicans, suggesting potential applications in treating fungal infections resistant to conventional therapies.

- Outcome : The compounds disrupted biofilm integrity at sub-MIC concentrations, enhancing susceptibility to antifungal agents.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.